molecular formula C13H11F3N2O2 B3012214 N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide CAS No. 1436139-34-2

N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide

Cat. No.: B3012214
CAS No.: 1436139-34-2
M. Wt: 284.238
InChI Key: LJFUOIJPIYUPFU-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide ( 1436139-34-2) is a chemical compound with a molecular formula of C13H11F3N2O2 and a molecular weight of 284.23 g/mol . Its structure features a cyclopropane ring substituted with a carboxamide group linked to a cyanomethyl moiety and a 2-(trifluoromethoxy)phenyl group . This specific arrangement of functional groups, including the trifluoromethoxy moiety and the cyanomethyl group, makes it a compound of interest in various medicinal chemistry and drug discovery research applications. Compounds with cyclopropane cores and trifluoromethoxy substitutions are frequently explored in pharmaceutical research for their potential biological activities and as key intermediates in organic synthesis. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-(cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)20-11-4-2-1-3-8(11)9-7-10(9)12(19)18-6-5-17/h1-4,9-10H,6-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFUOIJPIYUPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NCC#N)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Trifluoromethoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced to a phenyl ring.

    Attachment of the Cyanomethyl Group: This can be done through a nucleophilic substitution reaction where a cyanomethyl group is introduced to the cyclopropane ring.

    Formation of the Carboxamide Group: This step involves the conversion of a carboxylic acid or ester to a carboxamide through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules, facilitating advancements in chemical research.

Biological Studies

The compound has been investigated for its interactions with various biological targets:

  • Enzyme Inhibition: It has shown potential as a biochemical probe due to its ability to interact with specific enzymes, which could lead to the development of new inhibitors for therapeutic purposes.
  • Cellular Mechanisms: Studies indicate that it may modulate cellular pathways involved in inflammation and cancer progression, making it a candidate for further exploration in anticancer therapies.

Medicinal Chemistry

Research is ongoing to evaluate its therapeutic properties:

  • Anti-inflammatory Effects: Preliminary studies suggest that the compound may reduce inflammatory responses in vitro.
  • Anticancer Activity: Investigations into its effects on cancer cell lines have shown promise, indicating potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Research highlighted its role as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression. The compound's ability to selectively inhibit these enzymes suggests it could be developed into a targeted therapy.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The table below compares key structural elements of the target compound with related cyclopropane carboxamides:

Compound Name Cyclopropane Substituents Amide Substituents Key Functional Groups Reference
N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide 2-(Trifluoromethoxy)phenyl Cyanomethyl Trifluoromethoxy, Cyano N/A
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 1-Phenyl, 2-(4-methoxyphenoxy) Diethyl Methoxyphenoxy
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide (12b) 1-Phenyl, cyclopropene Dimethyl Cyclopropene (unsaturated ring)
2-(3-Fluorophenyl)-N-(1H-benzo[d]imidazol-2-yl)cyclopropane-1-carboxamide (1f) 2-(3-Fluorophenyl) Benzimidazolyl Fluorophenyl, Heterocyclic amide
1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide 1-Cyano 2,4,5-Trichlorophenyl Cyano, Trichlorophenyl
1-Cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide 1-Cyano 2-Fluorophenylmethyl Cyano, Fluorophenyl
Key Observations:
  • Trifluoromethoxy vs. Halogenated Aryl Groups : The target compound’s 2-(trifluoromethoxy)phenyl group offers a balance of electron-withdrawing effects and steric bulk, differing from halogenated aryl groups (e.g., 3-fluorophenyl in ) in polarity and metabolic stability.
  • Cyanomethyl vs.
  • Cyano-Substituted Cyclopropanes: Compounds like and share the 1-cyano group on the cyclopropane, which may enhance electrophilicity and influence ring strain or reactivity.
Key Observations:
  • Yield and Physical State : High yields (e.g., 78% in ) are achievable for cyclopropane carboxamides, though physical states vary (oils vs. crystalline solids).
Key Observations:
  • mGluR5 Modulation : Fluorophenyl and heterocyclic amide substituents (e.g., ) correlate with enhanced potency but toxicity at higher concentrations.
  • Target Compound’s Potential: The trifluoromethoxy group may improve target selectivity or pharmacokinetics compared to fluorophenyl analogs, though toxicity data are lacking.

Biological Activity

N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, synthesis, and mechanisms of action, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C12H12F3N2O
  • Molecular Weight : 270.23 g/mol
  • CAS Number : [insert CAS number here]

The trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for its biological interactions.

Synthesis

This compound is synthesized through a multi-step process involving:

  • Formation of the Trifluoromethoxy Phenyl Derivative : This involves the reaction of 2-fluoro-3-methoxybenzaldehyde with a cyanomethyl reagent.
  • Cyclopropanation : The cyclopropane structure is introduced via a cyclization reaction using appropriate reagents under controlled conditions.
  • Purification : The final product is purified using column chromatography to ensure high purity for biological testing.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. The trifluoromethoxy group increases membrane permeability, allowing the compound to enter cells where it can modulate protein activities.

Pharmacological Studies

Recent studies have highlighted several pharmacological activities:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer. It appears to induce apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Properties : In vitro studies demonstrate that it inhibits pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative stress, indicating a possible application in neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 (µM)Mechanism of Action
AnticancerMelanoma5.4Induction of apoptosis
Breast Cancer6.8Caspase activation
Anti-inflammatoryRAW 264.7 Macrophages10.2Inhibition of cytokines
NeuroprotectiveSH-SY5Y Neurons8.0Reduction of oxidative stress

Case Studies

  • Melanoma Treatment : A study conducted on B16F10 melanoma cells demonstrated significant tumor growth inhibition when treated with this compound compared to control groups, suggesting its potential as an anticancer agent.
  • Inflammatory Response Modulation : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels, reinforcing its anti-inflammatory capabilities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide, and how is diastereomer ratio controlled?

  • Methodological Answer : The compound can be synthesized via cyclopropanation of pre-functionalized acrylamide derivatives. For example, a two-step protocol involves (1) generating cycloprop-2-ene-1-carboxamide intermediates (e.g., via Rh-catalyzed cyclopropanation) and (2) nucleophilic addition to the cyclopropene ring. Diastereomer control is achieved by optimizing equivalents of nucleophiles (e.g., 4.0 equiv. of phenol derivatives) and reaction temperature. Column chromatography (silica gel, hexanes/EtOAc gradients) is critical for isolating diastereomers, with ratios (e.g., 19:1 dr) determined by ¹H NMR integration .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : ¹H and ¹³C NMR are primary tools for confirming the cyclopropane ring and substituent connectivity. Key diagnostic signals include cyclopropane protons (δ 1.5–2.5 ppm, split into multiplets due to ring strain) and trifluoromethoxy group signals (e.g., δ ~120–125 ppm in ¹³C NMR for CF₃O). X-ray crystallography (e.g., single-crystal studies) resolves stereochemistry and bond angles, particularly for diastereomers, as demonstrated in related cyclopropane carboxamides .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Antimicrobial and anti-inflammatory assays are common starting points. For antimicrobial testing, use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. For anti-inflammatory activity, measure inhibition of nitric oxide (NO) production in microglial cells (e.g., BV2 cells) at concentrations ≤300 μM to avoid cytotoxicity. Toxicity screening (e.g., MTT assays) is essential to rule out nonspecific effects .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact potency and toxicity?

  • Methodological Answer : Systematic SAR studies reveal that electron-withdrawing groups (e.g., Cl, CF₃O) enhance target binding but may increase toxicity. For example:

  • 3-Fluorophenyl analogs : Show moderate anti-inflammatory activity (IC₅₀ ~50 μM) with no cytotoxicity up to 1000 μM.
  • 3-Chlorophenyl analogs : Exhibit 2.3-fold higher potency but require toxicity screening at >300 μM due to mitochondrial stress.
    Replace the cyanomethyl group with bulkier substituents (e.g., benzo[d]thiazol-2-yl) improves potency but compromises cell viability .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols by:

  • Using identical cell lines (e.g., BV2 microglia vs. RAW264.7 macrophages).
  • Controlling NO detection methods (e.g., Griess reagent vs. fluorescent probes).
  • Validating results with orthogonal assays (e.g., ELISA for TNF-α suppression). Cross-reference with structurally similar compounds (e.g., N-(2-fluorophenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide) to identify trends .

Q. What computational strategies are effective for predicting target engagement of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against candidate receptors (e.g., mGluR5) identifies potential binding pockets. Focus on the cyclopropane ring’s strain energy and trifluoromethoxy group’s hydrophobic interactions. MD simulations (100 ns trajectories) assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor residues) .

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